molecular formula C17H14Cl4N4OS B2685451 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400085-64-5

5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2685451
M. Wt: 464.19
InChI Key: AKWGJXYCQOHQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule with the molecular formula C17H14Cl4N4OS . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its molecular formula C17H14Cl4N4OS . It contains multiple functional groups, including a benzylsulfanyl group, a dichlorophenyl group, and a tetraazole group .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of tetrazole derivatives have been a significant focus in chemical research. Studies have explored the creation of novel tetrazole derivatives to evaluate their potential applications, including their antifungal activity. For instance, novel 2,5-disubstituted tetrazole derivatives have been synthesized and tested against various fungal strains, demonstrating significant antifungal properties against specific targets. These derivatives were synthesized through N-alkylation and Michael-type addition processes, with their structures confirmed by spectral data analysis (Łukowska-Chojnacka et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of tetrazole derivatives have been explored extensively. For example, some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing good to moderate activities against various test microorganisms. This research highlights the potential of tetrazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Tetrazole derivatives have also been studied for their application in corrosion inhibition. One study demonstrated the efficiency of a new triazole derivative in inhibiting mild steel corrosion in acidic media, showcasing up to 99% inhibition efficiency. These findings suggest the potential use of tetrazole derivatives in protecting metals against corrosion, which is crucial for industrial applications (Lagrenée et al., 2002).

Antitumor Activities

The exploration of tetrazole derivatives for antitumor activities has led to the identification of compounds with potential efficacy against various cancer cell lines. The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been investigated for their in vitro antitumor activity, offering new avenues for cancer treatment research (Hu et al., 2008).

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N4OS/c1-9(2)26-16-7-15(13(20)6-14(16)21)25-17(22-23-24-25)27-8-10-3-4-11(18)12(19)5-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWGJXYCQOHQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.